molecular formula C20H24N2O5S B2413779 2-(4-tert-butylbenzenesulfonamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 690644-64-5

2-(4-tert-butylbenzenesulfonamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B2413779
CAS No.: 690644-64-5
M. Wt: 404.48
InChI Key: AVOUKPSVSIVRNP-UHFFFAOYSA-N
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Description

2-(4-tert-butylbenzenesulfonamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a sulfonamide group attached to a tert-butylbenzene ring and an acetamide group linked to a dihydrobenzodioxin moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Mechanism of Action

Mode of Action

Based on its structural similarity to other known compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well studied. Its bioavailability, half-life, metabolism, and excretion rates remain to be determined. These factors are crucial in understanding the compound’s pharmacokinetics and its potential as a therapeutic agent .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Specific details about how these factors affect this compound are currently unknown .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylbenzenesulfonamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-tert-butylbenzenesulfonyl chloride: This is achieved by reacting 4-tert-butylbenzenesulfonic acid with thionyl chloride under reflux conditions.

    Formation of 4-tert-butylbenzenesulfonamide: The sulfonyl chloride is then reacted with ammonia or an amine to form the sulfonamide.

    Synthesis of 2,3-dihydro-1,4-benzodioxin-6-ylamine: This intermediate is prepared by reducing the corresponding nitro compound using a suitable reducing agent such as hydrogen gas in the presence of a catalyst.

    Coupling Reaction: Finally, the 4-tert-butylbenzenesulfonamide is coupled with 2,3-dihydro-1,4-benzodioxin-6-ylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylbenzenesulfonamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of new sulfonamide derivatives.

Scientific Research Applications

2-(4-tert-butylbenzenesulfonamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-tert-butylbenzenesulfonamide: Lacks the acetamide and benzodioxin groups.

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide: Lacks the sulfonamide group.

    2-(4-tert-butylbenzenesulfonamido)acetamide: Lacks the benzodioxin group.

Uniqueness

2-(4-tert-butylbenzenesulfonamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is unique due to the presence of both the sulfonamide and benzodioxin groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(4-tert-butylphenyl)sulfonylamino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-20(2,3)14-4-7-16(8-5-14)28(24,25)21-13-19(23)22-15-6-9-17-18(12-15)27-11-10-26-17/h4-9,12,21H,10-11,13H2,1-3H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOUKPSVSIVRNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC3=C(C=C2)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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